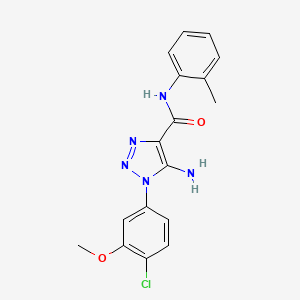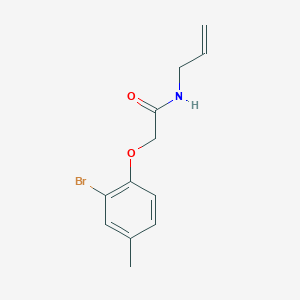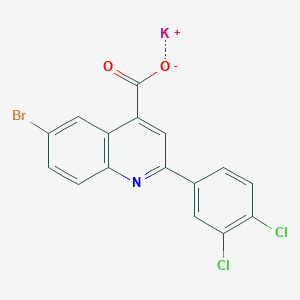
potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate, also known as BRQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a quinoline derivative and has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate is not fully understood, but it is thought to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate has also been shown to induce autophagy, a process where cells recycle their own components to survive under stress conditions.
Biochemical and Physiological Effects:
potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate has been shown to have a range of biochemical and physiological effects. Studies have shown that potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate can inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication. potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate has also been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate. One area of interest is the development of new cancer therapies based on the anti-cancer activity of potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate. Another area of interest is the study of the mechanism of action of potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate, which could lead to the development of new drugs that target specific signaling pathways involved in cancer. Additionally, there is potential for the use of potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate in other areas of research, such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate, or potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate, is a promising compound for scientific research with potent anti-cancer activity. Its mechanism of action and range of biochemical and physiological effects make it a promising candidate for the development of new cancer therapies. Further research is needed to fully understand the potential of potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate in scientific research and its future applications.
Synthesemethoden
The synthesis of potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate involves the reaction of 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylic acid with potassium hydroxide. This reaction results in the formation of potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
Potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate has been used in a variety of scientific research applications. One of the most promising areas of research has been in the field of cancer treatment. Studies have shown that potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate has potent anti-cancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
potassium;6-bromo-2-(3,4-dichlorophenyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrCl2NO2.K/c17-9-2-4-14-10(6-9)11(16(21)22)7-15(20-14)8-1-3-12(18)13(19)5-8;/h1-7H,(H,21,22);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKHNPVUNUIPQU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)[O-])Cl)Cl.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7BrCl2KNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium;6-bromo-2-(3,4-dichlorophenyl)quinoline-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-methoxybenzoyl)-4-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4897676.png)
![N-[2-phenyl-2-(1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4897678.png)

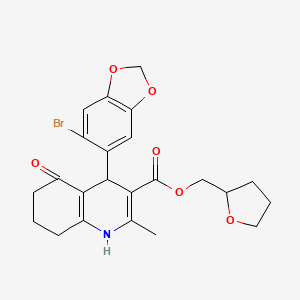

![4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4897704.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B4897711.png)
![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine](/img/structure/B4897719.png)
![5-{5-chloro-2-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4897744.png)
![4,4'-[oxybis(4,1-phenylenethio)]di(1,8-naphthalenedicarboxylic acid)](/img/structure/B4897749.png)
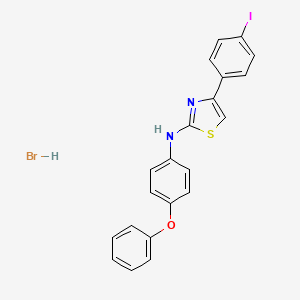
![methyl 3-[(3-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate](/img/structure/B4897763.png)
